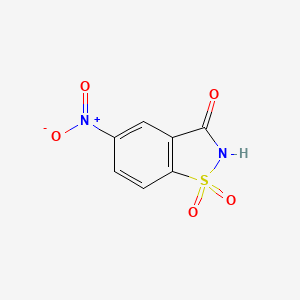

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide

Beschreibung

The exact mass of the compound 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 362813. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-nitro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5S/c10-7-5-3-4(9(11)12)1-2-6(5)15(13,14)8-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABUZPWVPGUDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320647 | |

| Record name | 5-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22952-20-1 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22952-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 362813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022952201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC362813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"spectroscopic analysis of 1,2-benzisothiazole-1,1-dioxide derivatives"

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,2-Benzisothiazole-1,1-dioxide Derivatives

Authored by: Senior Application Scientist

Introduction: The 1,2-Benzisothiazole-1,1-dioxide Scaffold

The 1,2-benzisothiazole-1,1-dioxide core, famously represented by saccharin, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique structural and electronic properties, combining a fused aromatic ring with a sulfonamide incorporated into a five-membered ring, have made its derivatives subjects of intense study. These compounds exhibit a wide range of biological activities, including acting as inhibitors for enzymes like 5-lipoxygenase and microsomal prostaglandin E2 synthase-1.[2]

The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in drug development pipelines. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a detailed exploration of the primary spectroscopic techniques used to elucidate the structures of 1,2-benzisothiazole-1,1-dioxide derivatives, grounded in the principles of scientific integrity and field-proven insights. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining not just the "how" but the fundamental "why" behind the analytical choices.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. For the 1,2-benzisothiazole-1,1-dioxide scaffold, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

Expertise & Causality: Interpreting the Spectra

The electronic environment of the benzisothiazole dioxide core is highly anisotropic. The potent electron-withdrawing effects of the sulfonyl (SO₂) and carbonyl (C=O) groups significantly influence the chemical shifts of the adjacent aromatic protons and carbons, deshielding them and pushing their signals downfield.

-

¹H NMR Spectroscopy : The four protons on the benzene ring typically appear as a complex multiplet system in the aromatic region (δ 7.8-8.3 ppm). The proton adjacent to the sulfur atom (at C7) is often the most deshielded due to the direct influence of the sulfonyl group.[3] Substitution on the nitrogen or on the benzene ring will predictably alter these shifts and coupling patterns, providing critical information about the derivative's specific structure. For N-alkyl derivatives, the alkyl protons will appear in the upfield region, with their multiplicity and integration providing clear evidence of their structure.[4]

-

¹³C NMR Spectroscopy : The carbon atoms of the benzene ring typically resonate between δ 120-140 ppm. The quaternary carbons fused to the heterocyclic ring and the carbonyl carbon are significantly downfield.[5] The carbonyl carbon (C3) is particularly noteworthy, often appearing around δ 160-165 ppm.

Data Presentation: Typical NMR Chemical Shifts

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale for Shift |

| H4 | ~8.0-8.2 | ~125-128 | Ortho to the carbonyl group. |

| H5 | ~7.8-8.0 | ~121-124 | Meta to both electron-withdrawing groups. |

| H6 | ~7.8-8.0 | ~134-136 | Meta to both electron-withdrawing groups. |

| H7 | ~8.1-8.3 | ~135-138 | Ortho to the sulfonyl group. |

| C3 (C=O) | N/A | ~159-165 | Highly deshielded carbonyl carbon.[4] |

| C3a (Quaternary) | N/A | ~138-140 | Bridgehead carbon influenced by the carbonyl. |

| C7a (Quaternary) | N/A | ~137-139 | Bridgehead carbon influenced by the sulfonyl group. |

Note: Shifts are relative to TMS and can vary based on solvent and substitution.[3][5]

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures the acquisition of clean, high-resolution NMR data, a self-validating system for structural confirmation.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified 1,2-benzisothiazole-1,1-dioxide derivative.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[5]

-

Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required for less soluble compounds.

-

-

Instrument Setup & Calibration :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. Modern spectrometers automate this process effectively.

-

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[5]

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more).

-

If necessary, perform 2D NMR experiments like COSY (to establish H-H correlations) or HSQC (to link protons directly to their attached carbons) for complete structural assignment.[5]

-

Visualization: NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For 1,2-benzisothiazole-1,1-dioxide derivatives, the most prominent and diagnostic signals arise from the sulfonyl (SO₂) and carbonyl (C=O) groups.

Expertise & Causality: The Vibrational Signature

The bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

-

Sulfonyl Group (SO₂) : This group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_). Their high intensity is due to the large change in dipole moment during vibration.

-

Carbonyl Group (C=O) : The C=O bond of the lactam ring gives rise to a strong, sharp absorption band. Its exact position is sensitive to ring strain and conjugation.

-

Aromatic C=C and C-H Bonds : The benzene ring shows characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Data Presentation: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1190 | Strong |

| Carbonyl (C=O) | Stretch | 1705 - 1730 | Strong, Sharp[4] |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

Source: Data synthesized from spectroscopic studies of saccharin derivatives.[4][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application : Place a small amount (a few milligrams) of the solid derivative directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

-

Data Collection : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The process usually takes less than a minute.

-

Cleaning : After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its substructures. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.[7]

Expertise & Causality: Ionization and Fragmentation

The choice of ionization technique is critical.

-

Electrospray Ionization (ESI) : A soft ionization technique ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, giving a clear indication of the molecular weight with minimal fragmentation.[5] This is the preferred method for initial molecular weight confirmation.

-

Electron Ionization (EI) : A high-energy technique that causes extensive fragmentation. While it can make the molecular ion peak [M]⁺ difficult to observe, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[8]

A common fragmentation pathway for the 1,2-benzisothiazole-1,1-dioxide scaffold involves the loss of SO₂ or cleavage of the heterocyclic ring, providing valuable structural confirmation.[8][9]

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5] The solvent should be high-purity (LC-MS grade) to avoid extraneous peaks.

-

Instrument Calibration : Calibrate the mass spectrometer using a known standard solution immediately before the analysis. This ensures high mass accuracy.

-

Sample Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative. Scan a mass range appropriate for the expected molecular weight.

-

Data Analysis : Identify the peak corresponding to the [M+H]⁺ or [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match the expected formula with an error of less than 5 ppm.

Visualization: Key Spectroscopic Techniques

Caption: Core spectroscopic techniques for characterization.

IV. UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The benzene ring fused to the heterocyclic system contains chromophores that absorb UV light, leading to electronic transitions (typically π → π*).[10]

While less structurally informative than NMR or MS, UV-Vis is a valuable tool for quantitative analysis (using the Beer-Lambert Law) and for studying how modifications to the scaffold affect its electronic properties. Substituents on the aromatic ring can cause predictable shifts in the absorption maximum (λ_max_):

-

Bathochromic Shift (Red Shift) : A shift to a longer wavelength, often caused by electron-donating groups or an extension of the conjugated system.

-

Hypsochromic Shift (Blue Shift) : A shift to a shorter wavelength, often caused by groups that disrupt conjugation.

Conclusion: A Synergistic Approach

The robust characterization of 1,2-benzisothiazole-1,1-dioxide derivatives is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the detailed skeletal framework, IR confirms the presence of critical functional groups, high-resolution MS validates the elemental composition and molecular weight, and UV-Vis offers insight into the electronic system. By applying these techniques with a clear understanding of their underlying principles and adhering to rigorous experimental protocols, researchers and drug development professionals can ensure the unequivocal identification and characterization of these vital chemical entities.

References

-

Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Crystallographic Communications, E64, o724. Available at: [Link]

-

Mátyus, P., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(23), 5569. Available at: [Link]

-

Dakova, B., et al. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]

-

PubChem. 1,2-Benzoisothiazoline 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Liang, G., et al. (2011). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 21(20), 6115-6118. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Mechanochemical synthesis of saccharin-based[1][11][12]thiadiazepine dioxide scaffolds. Available at: [Link]

-

Al-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3. Available at: [Link]

-

Hutton, C. A., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]

-

MassBank. (2021). Benzothiazole Spectrum. Available at: [Link]

-

Abramovitch, R. A., et al. (1977). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594. Available at: [Link]

-

PubChem. 1H-1lambda

6,2-Benzothiazole-1,1-dione. National Center for Biotechnology Information. Available at: [Link] -

NIST. (n.d.). Benzothiazole UV/Visible spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saccharin(81-07-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-1lambda~6~,2-Benzothiazole-1,1-dione | C7H5NO2S | CID 13086207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide [webbook.nist.gov]

- 9. massbank.eu [massbank.eu]

- 10. Benzothiazole [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Review of Nitro-Substituted Benzisothiazoles: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The benzisothiazole scaffold is a prominent heterocyclic framework recognized for its broad spectrum of pharmacological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the molecule's electronic properties and biological profile, making nitro-substituted benzisothiazoles a particularly compelling class of compounds for drug discovery. This technical guide provides a comprehensive literature review of these derivatives, intended for researchers, medicinal chemists, and drug development professionals. We delve into the key synthetic methodologies, explore the diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects, and analyze the critical structure-activity relationships that govern their potency and selectivity. This review synthesizes field-proven insights with technical data, presenting detailed experimental protocols, quantitative comparisons, and mechanistic pathway diagrams to offer a self-validating and authoritative resource for advancing research in this promising area.

Introduction: The Benzisothiazole Scaffold and the Influence of Nitro-Substitution

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzisothiazole nucleus is considered a "privileged scaffold."[1][2] This bicyclic system, comprising a benzene ring fused to a thiazole ring, is a structural feature in numerous molecules with significant therapeutic applications.[3] The versatility of the benzisothiazole ring allows for substitutions at various positions, enabling fine-tuning of its pharmacological properties.

The strategic introduction of a nitro (-NO₂) group onto the aromatic ring is a cornerstone of medicinal chemistry. As a strong electron-withdrawing group, it profoundly alters the physicochemical properties of the parent molecule. This substitution can enhance the molecule's electrophilicity, facilitate receptor binding interactions, and participate in bioreductive activation pathways, often leading to enhanced or novel biological activities. The presence of an aromatic nitro group has been linked to potent biological effects, although it also necessitates careful evaluation for potential genotoxicity.[4] This guide focuses specifically on the synthesis, biological evaluation, and mechanistic understanding of nitro-substituted benzisothiazoles, highlighting their potential as leads in modern drug development.

Key Synthetic Strategies

The synthesis of nitro-substituted benzisothiazoles typically involves the construction of the heterocyclic ring from appropriately substituted precursors. The choice of starting materials and reaction conditions is critical for achieving desired regioselectivity and yield.

One of the prevalent methods involves the reaction of a nitro-substituted aniline with a source of sulfur. For instance, novel nitro-substituted benzothiazole derivatives have been synthesized by reacting 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[5][6] This approach leverages readily available starting materials to build the core scaffold.

Another common and powerful strategy is the condensation of a nitro-substituted 2-aminobenzenethiol with various electrophiles like acyl chlorides or aldehydes.[7] This method offers a high degree of flexibility for introducing diversity at the 2-position of the benzisothiazole ring. For example, nitro-amidino benzothiazoles have been efficiently prepared through the condensation of a nitro-substituted 2-aminobenzothiole with 4-nitrobenzoylchloride in refluxing acetic acid.[7]

Below is a generalized workflow for the synthesis and subsequent biological screening of these compounds.

Caption: General workflow for synthesis and screening.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-nitro-benzothiazole Derivative

This protocol is adapted from methodologies described in the literature for synthesizing nitro-substituted benzothiazole cores.[5][6] The causality behind this specific multi-step synthesis lies in the sequential construction and modification of the benzothiazole scaffold to achieve the desired final derivatives for biological testing.

Step 1: Synthesis of 2-amino-4-chloro-5-nitro-benzothiazole

-

Dissolve 3-chloro-4-nitro-aniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Add potassium thiocyanate to the solution and cool the mixture.

-

Slowly add bromine dissolved in glacial acetic acid dropwise, ensuring the temperature is maintained under control. The bromine acts as an oxidizing agent to facilitate the cyclization.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

Reflux the mixture until the evolution of HBr gas ceases.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with ammonia. The resulting precipitate is the 2-amino-4-chloro-5-nitro-benzothiazole.

-

Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol for purification.

Step 2: Condensation with Benzoyl Chloride

-

Dissolve the synthesized 2-amino-4-chloro-5-nitro-benzothiazole in a mixture of dry pyridine and acetone. Pyridine acts as a base to neutralize the HCl formed during the reaction.

-

Add a substituted benzoyl chloride to the solution.

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the substituted benzamide intermediate.

Step 3: Synthesis of Final Derivatives

-

Dissolve the benzamide intermediate from Step 2 in Dimethylformamide (DMF).

-

Add a substituted aniline to the solution.

-

Heat the reaction mixture. The chlorine atom on the benzamide is replaced by the aniline derivative in a nucleophilic aromatic substitution reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the final product.

-

Filter, wash, and purify the final compound by recrystallization.

-

Characterize the final product using analytical techniques such as IR, NMR, and mass spectrometry to confirm its structure.[5][6]

Biological Activities and Therapeutic Potential

Nitro-substituted benzisothiazoles exhibit a remarkable range of biological activities, primarily centered on antimicrobial and anticancer applications. The nitro group is often crucial for this activity.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microbes.[6] Nitro-substituted benzisothiazoles have shown considerable promise in this area.

Studies have demonstrated that these compounds possess activity against a panel of bacteria and fungi.[4] For example, certain derivatives have shown potent antibacterial activity against Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its high resistance to antibiotics.[5][6] Other research has highlighted activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae.[4] The mechanism is often linked to the ability of the nitro group to be enzymatically reduced within the microbial cell, generating reactive nitrogen species that induce cytotoxic effects.

Table 1: Selected Antimicrobial Activity of Nitro-Substituted Benzisothiazole Derivatives

| Compound ID | Test Organism | Activity Metric (MIC µg/mL) | Reference |

|---|---|---|---|

| Compound N-01 | P. aeruginosa | Potent at 50 & 100 µg/mL | [5][8] |

| Compound K-06 | P. aeruginosa | Potent at 50 & 100 µg/mL | [5][8] |

| Compound K-08 | P. aeruginosa | Potent at 50 & 100 µg/mL | [5][8] |

| Compound 61 | B. subtilis | "Relatively high activity" | [4] |

| Compound 61 | E. coli | "Relatively high activity" |[4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol outlines the cup-plate or agar diffusion method, a standard and reliable technique to screen for antibacterial activity.[5][6]

-

Media Preparation: Prepare Mueller-Hinton agar, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., P. aeruginosa) equivalent to the 0.5 McFarland standard.

-

Seeding the Plates: Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Use a sterile borer to create uniform wells (cups) in the agar.

-

Compound Application: Prepare solutions of the test compounds (e.g., at 50 µg/mL and 100 µg/mL in a suitable solvent like DMSO). Add a fixed volume of each test solution into separate wells.

-

Controls: Use a well with the solvent alone (negative control) and another with a standard antibiotic like procaine penicillin (positive control).[5][6]

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Anticancer and Anti-inflammatory Activity

The intersection of inflammation and cancer is a critical area of oncology research.[9] Certain nitro-substituted benzothiazoles have emerged as promising dual-action agents, exhibiting both anticancer and anti-inflammatory properties.

Research has shown that benzothiazole compounds bearing fluorine and nitro substituents can effectively suppress cancer cell proliferation.[9] In hepatocellular carcinoma (HepG2) cells, these compounds were found to inhibit the transcription factor NF-κB. This inhibition leads to the downregulation of key inflammatory and proliferative proteins, COX-2 and iNOS (inducible nitric oxide synthase), ultimately triggering apoptosis (programmed cell death) in the cancer cells.[9] This mechanistic link provides a strong rationale for their development as novel therapeutics for inflammation-driven cancers.[9]

Caption: Inhibition of the NF-κB pathway by nitro-benzisothiazoles.

Table 2: Selected Anticancer Activity of Substituted Benzothiazoles

| Compound Type | Cell Line | Activity Metric (IC₅₀) | Effect | Reference |

|---|---|---|---|---|

| Oxothiazolidine-based Benzothiazole | HeLa (Cervical Cancer) | 9.76 µM | 96.8% Inhibition | [10] |

| Fluorine & Nitro-substituted Benzothiazole | HepG2 (Liver Cancer) | Not specified | Apoptosis via NF-κB inhibition |[9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

-

Cell Culture: Seed cancer cells (e.g., HepG2) in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the nitro-substituted benzisothiazole compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For nitro-substituted benzisothiazoles, several key SAR trends have been observed.

-

Role of the Nitro Group: The presence of an aromatic nitro group is often essential for biological activity. Studies have shown that compounds containing this moiety possess genotoxic properties in certain assays, which may contribute to their antimicrobial and anticancer effects.[4] This activity is likely due to the in vivo reduction of the nitro group to reactive intermediates.

-

Substitution at the 3-Position: The nature of the substituent at the 3-position of the benzisothiazole ring significantly influences activity. While 3-amino derivatives can be active, further modification, such as acylation or the formation of azomethine derivatives, can modulate this activity.[4] Interestingly, simple 3-alkylamino-2,1-benzisothiazoles were found to be inactive in genotoxicity assays, suggesting that a specific electronic and steric profile at this position is required.[4]

-

Isomeric Form: The arrangement of atoms within the thiazole ring is critical. For instance, studies comparing 2,1-benzisothiazoles with their 1,2-isomers found that none of the tested 1,2-isomers showed genotoxic properties, whereas many of the 2,1-isomers did.[4] This highlights the importance of the specific heterocyclic core in orienting the key functional groups for interaction with biological targets.

Caption: Key SAR features of nitro-benzisothiazoles.

Challenges and Future Directions

While nitro-substituted benzisothiazoles hold significant therapeutic promise, their development is not without challenges. The primary concern associated with many nitroaromatic compounds is the potential for mutagenicity and genotoxicity.[4] The same mechanism that confers therapeutic activity—bioreductive activation—can also lead to off-target effects. Therefore, a critical future direction is the design of new analogs that can differentiate between prokaryotic/cancer cell nitroreductases and those in healthy mammalian cells, thereby widening the therapeutic window.

Future research should focus on:

-

Toxicological Profiling: Comprehensive in vitro and in vivo toxicological studies are essential for any lead compounds.

-

Mechanism of Action Studies: Elucidating the specific molecular targets beyond general oxidative stress will enable more targeted drug design.

-

Expansion of Therapeutic Areas: Exploring the activity of this scaffold against other diseases, such as parasitic infections or neurodegenerative disorders, could uncover new applications.

-

Prodrug Strategies: Designing prodrugs that release the active nitroaromatic species only at the target site could significantly improve safety and efficacy.

Conclusion

Nitro-substituted benzisothiazoles represent a versatile and potent class of heterocyclic compounds with well-documented antimicrobial and anticancer activities. Their synthesis is accessible through established chemical routes, and their biological effects are often mechanistically linked to the presence of the crucial nitro-substituent and its role in pathways like NF-κB inhibition. While challenges related to potential toxicity must be carefully addressed, the compelling biological profile and the clear structure-activity relationships identified in the literature provide a solid foundation for future research. With rational design and thorough evaluation, this scaffold holds considerable potential for the development of next-generation therapeutic agents for infectious diseases and oncology.

References

-

Khan, K. M., & Rasheed, S. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]

-

Celik, H., Unsal, T. N., & Ceylan, M. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]

- Al-Ostath, A. I. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science.

-

Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco. [Link]

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

-

(2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link]

-

Supuran, C. T., et al. (2021). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

-

(2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology. [Link]

-

(2025). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. ResearchGate. [Link]

-

Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]

-

(2019). BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, H. R. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient or lead compound is a critical determinant of its developability, impacting everything from formulation and bioavailability to process chemistry. This guide provides an in-depth analysis of the predicted solubility of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide in organic solvents. Due to the limited availability of direct experimental data for this specific nitro-derivative, this paper establishes a robust predictive framework based on its molecular architecture and a comparative analysis of its structural analogs: 1,2-Benzisothiazol-3(2H)-one (BIT) and the well-studied compound Saccharin. We further provide a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific rigor and reproducibility in your research.

Introduction: The Significance of a Nitro-Substituted Benzisothiazole

1,2-Benzisothiazol-3(2H)-one and its derivatives are a cornerstone class of heterocyclic compounds with diverse applications, ranging from antimicrobial agents in industrial products to core scaffolds in medicinal chemistry.[1][2][3] The specific compound of interest, 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide, is a derivative of saccharin, featuring a potent electron-withdrawing nitro group on the benzene ring. This substitution is anticipated to significantly modulate its physicochemical properties, including its solubility, which is a pivotal parameter for any compound intended for further development.

Understanding the solubility of this molecule is paramount for:

-

Rational Solvent Selection: Choosing appropriate solvents for synthesis, purification (e.g., recrystallization), and analytical characterization (e.g., chromatography, spectroscopy).

-

Formulation Development: Designing effective delivery systems requires knowledge of which excipients and solvent systems can effectively solubilize the compound.

-

Process Chemistry: Scaling up production requires predictable solubility for controlling reaction kinetics, product isolation, and purity.

This guide will first deconstruct the molecule's structure to predict its solubility behavior and then leverage empirical data from closely related analogs to substantiate these predictions.

Molecular Structure Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is the foundation of solubility prediction.[4] A solute's polarity, hydrogen bonding capability, and molecular size dictate its affinity for a given solvent. Let's analyze the key functional groups of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide:

-

1,1-Dioxide (Sulfone Group): The two S=O bonds are highly polar and can act as hydrogen bond acceptors. This group significantly increases the overall polarity of the molecule compared to the parent 1,2-Benzisothiazol-3(2H)-one (BIT).

-

5-Nitro Group (-NO2): This is a very strong electron-withdrawing group, further enhancing the molecule's polarity. The oxygen atoms can also act as hydrogen bond acceptors.

-

Lactam N-H Group: The proton on the nitrogen is acidic (pKa of saccharin is ~1.3) and can act as a hydrogen bond donor.[5]

-

Benzene Ring: A nonpolar, aromatic core.

Prediction: The combination of a highly polar sulfone group, a polar nitro group, and a hydrogen-bond-donating N-H group suggests that 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide will be most soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents can effectively solvate the polar regions of the molecule. Solubility in polar protic solvents like methanol and ethanol is also expected, as they can engage in hydrogen bonding with the molecule's functional groups.[6] Conversely, due to the molecule's high polarity, it is predicted to have poor solubility in nonpolar solvents like hexane, toluene, and diethyl ether.

Caption: Logical flow from molecular functional groups to predicted solvent class affinity.

Comparative Solubility Data of Structural Analogs

To ground our predictions in empirical data, we will examine the known solubility of two key analogs: the parent compound without the dioxide and nitro groups (BIT), and the immediate parent without the nitro group (Saccharin).

1,2-Benzisothiazol-3(2H)-one (BIT)

BIT is considerably less polar than our target compound due to the absence of the sulfone and nitro groups. Its solubility reflects this intermediate polarity.

| Solvent Class | Solvent | Solubility | Reference |

| Polar Aprotic | Dichloromethane | Soluble | [7] |

| Dimethyl Sulfoxide | Soluble | [7] | |

| Polar Protic | Methanol | Soluble | [7] |

| Water | 1.1 g/L (20 °C) | [1] |

Table 1: Reported solubility of 1,2-Benzisothiazol-3(2H)-one (BIT).

Saccharin (1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide)

Saccharin is an excellent proxy, differing only by the absence of the 5-nitro group. It is described as being slightly soluble in water but soluble in polar organic solvents.[6] A detailed study quantified its solubility in several common solvents.[8]

| Solvent Class | Solvent | Solubility | Reference |

| Polar Aprotic | Acetone | Soluble | [5][8] |

| Ethyl Acetate | Soluble | [8] | |

| Polar Protic | Ethanol | Soluble | [5][8] |

| Methanol | Soluble | [8] | |

| n-Propanol | Soluble | [8] | |

| Isopropanol | Soluble | [8] | |

| Isobutanol | Soluble | [8] | |

| Nonpolar Aromatic | Benzene | Slightly Soluble | [5] |

| Nonpolar | Chloroform | Slightly Soluble | [5] |

| Ethyl Ether | Slightly Soluble | [5] |

Table 2: Reported solubility of Saccharin.

Expert Insight: The addition of a nitro group to the saccharin backbone is expected to increase its solubility in polar aprotic solvents like acetone and ethyl acetate due to enhanced dipole-dipole interactions. Its solubility in alcohols may also see an increase. The already low solubility in nonpolar solvents like benzene and ether will likely decrease further.

Authoritative Protocol: Gravimetric Solubility Determination

To move from prediction to precise quantification, a robust experimental protocol is essential. The following gravimetric method is a self-validating system for determining solubility as a function of temperature.

Principle

This method involves creating a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then evaporating a known volume of the supernatant to determine the mass of the dissolved solute. This provides a direct measure of solubility in units of mass per volume (e.g., mg/mL).

Step-by-Step Methodology

-

Solvent Selection: Based on the predictions, start with a range of solvents including a polar aprotic (e.g., Acetone), a polar protic (e.g., Ethanol), and a nonpolar (e.g., Toluene) solvent to establish the solubility boundaries.

-

Sample Preparation: Add an excess amount of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide to a series of screw-capped vials (one for each solvent/temperature point) to ensure a saturated solution with visible undissolved solid.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation is reached. The system's trustworthiness relies on achieving this equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a pre-heated volumetric pipette to prevent premature crystallization. Transfer the sample to a pre-weighed, labeled vial.

-

Mass Determination (Solute): Record the exact mass of the vial containing the supernatant.

-

Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without decomposing the compound.

-

Mass Determination (Residue): Once the solvent is fully evaporated and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved solid.

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant withdrawn (mL)

-

-

Validation: Repeat the measurement at each temperature point at least three times to ensure reproducibility and calculate the standard deviation.

Caption: Step-by-step experimental workflow for accurate solubility measurement.

Conclusion

While direct experimental solubility data for 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide remains to be published, a detailed analysis of its molecular structure provides a strong predictive framework. The presence of highly polar sulfone and nitro moieties, alongside a hydrogen-donating N-H group, strongly indicates a preference for polar aprotic and polar protic solvents. Comparative data from its structural analogs, BIT and saccharin, reinforce this prediction. For researchers and developers, this predictive analysis serves as a crucial starting point for solvent screening. The provided gravimetric protocol offers a robust and reliable method to obtain the precise, quantitative data necessary for advancing any project involving this compound, ensuring that subsequent research is built on a foundation of scientific integrity.

References

-

PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 1,2-benzisothiazolin-3-one. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

PubChem. (n.d.). Saccharin. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzisothiazolinone. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2001). Sodium Saccharin. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Faculty of Engineering, Dokuz Eylul University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

PubChem. (n.d.). Sodium saccharin. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (2018). Sodium saccharin (cas 128-44-9) uses and properties. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Saccharin. Retrieved from [Link]

-

MDPI. (2016). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Determination and Correlation of Solubility and Solution Thermodynamics of Saccharin in Different Pure Solvents. Retrieved from [Link]

Sources

- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-benzisothiazolin-3-one [sitem.herts.ac.uk]

- 3. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Saccharin - Sciencemadness Wiki [sciencemadness.org]

- 7. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to the Electronic Properties of Nitroaromatic Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nitroaromatic sulfonamides represent a fascinating and challenging class of molecules at the intersection of medicinal chemistry and materials science. The potent electron-withdrawing nature of the nitro group, coupled with the versatile chemistry of the sulfonamide moiety, imparts a unique set of electronic properties that are both a source of their therapeutic efficacy and a cause for toxicological concern. This guide provides an in-depth exploration of these electronic characteristics, offering a foundational understanding for researchers aiming to harness their potential while mitigating their risks. We will delve into the fundamental principles governing their electronic behavior, detail rigorous experimental protocols for their characterization, and explore computational models that predict their properties, thereby providing a comprehensive roadmap for the rational design of novel nitroaromatic sulfonamide-based agents.

Introduction: The Significance of Nitroaromatic Sulfonamides

Nitroaromatic compounds are integral to numerous industrial and pharmaceutical applications. The strong electronegativity of the nitro group (-NO2) significantly influences the electronic landscape of the aromatic ring, making these compounds useful as explosives, dyes, and, critically, as therapeutic agents.[1] When combined with a sulfonamide (-SO2NHR) group, a pharmacophore renowned for its role in the development of sulfa drugs, the resulting nitroaromatic sulfonamides exhibit a wide spectrum of biological activities.[2][3]

Their mechanism of action is often rooted in their electronic properties, particularly their ability to be reductively activated under hypoxic conditions, a hallmark of solid tumors and various microbial infections.[4][5] This reductive bioactivation can lead to the formation of reactive intermediates that are cytotoxic to target cells.[5][6] However, this same reactivity can also lead to toxicity in healthy tissues.[1] A thorough understanding of the electronic properties of these molecules is therefore paramount for the design of safer and more effective drugs.

Fundamental Electronic Structure: The Interplay of Nitro and Sulfonamide Groups

The electronic character of a nitroaromatic sulfonamide is dominated by the powerful electron-withdrawing effects of both the nitro and sulfonamide groups. The nitro group, through a combination of inductive and resonance effects, depletes electron density from the aromatic ring, rendering it electron-deficient.[1] This is illustrated by the resonance structures of nitrobenzene, which show the delocalization of π-electrons from the ring to the nitro group.[6] This electron deficiency is a key determinant of the molecule's reactivity and its susceptibility to nucleophilic attack.

The sulfonamide group also acts as an electron-withdrawing group, further modulating the electronic properties of the aromatic system. The precise electronic impact depends on the nature of the substituent (R) on the sulfonamide nitrogen. The interplay between these two functional groups dictates the molecule's overall electron affinity, redox potential, and spectroscopic signatures.

Experimental Characterization of Electronic Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the electronic properties of nitroaromatic sulfonamides. The following sections detail key techniques and provide exemplary protocols.

Redox Properties: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for probing the redox behavior of molecules.[7] It provides crucial information about the reduction and oxidation potentials, which are directly related to the electron affinity of the compound and its propensity for bioreductive activation.[8][9] For nitroaromatic compounds, the first reduction potential is of particular interest as it often corresponds to the formation of the nitro radical anion, a key intermediate in their biological mechanism of action.[5][10]

-

Preparation of the Analyte Solution:

-

Dissolve the nitroaromatic sulfonamide sample in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to a final concentration of 1-5 mM. The supporting electrolyte is crucial for ensuring conductivity of the solution.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

-

-

Ensure the electrodes are clean and properly positioned within the cell.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to scan a range that encompasses the reduction of the nitro group (e.g., from 0 V to -1.5 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s). The scan rate can be varied to investigate the reversibility of the redox process.[9]

-

Initiate the potential sweep and record the resulting cyclic voltammogram (a plot of current vs. potential).

-

-

Data Analysis:

-

Identify the cathodic peak potential (Epc), which corresponds to the reduction of the nitro group.[10]

-

If a corresponding anodic peak (Epa) is observed on the reverse scan, the process may be reversible or quasi-reversible. The difference between Epc and Epa can provide information about the electron transfer kinetics.[9]

-

The peak current is proportional to the concentration of the analyte and can be used for quantitative analysis.[7]

-

Diagram: Workflow for Cyclic Voltammetry Experiment

Caption: A streamlined workflow for performing a cyclic voltammetry experiment.

Spectroscopic Properties: UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For nitroaromatic sulfonamides, the position and intensity of the absorption bands are sensitive to the electronic environment of the aromatic ring and the nature of the substituents.[11]

-

Sample Preparation:

-

Prepare a dilute solution of the nitroaromatic sulfonamide in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for the main absorption bands.

-

Prepare a blank solution containing only the solvent.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the blank solution and place it in the spectrophotometer. Record the baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic properties of molecules.[12][13] DFT calculations can provide valuable information on molecular geometry, frontier molecular orbitals (HOMO and LUMO), electron affinity, and other electronic descriptors.[13][14]

Key Electronic Descriptors from DFT

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a greater ease of accepting an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[13]

-

Electron Affinity (EA): EA is the energy released when an electron is added to a neutral molecule in the gaseous phase.[15][16] It is a direct measure of a molecule's ability to accept an electron and is strongly correlated with its reduction potential.[17][18]

-

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies and provide further insights into the molecule's reactivity.

-

Molecular Structure Optimization:

-

Build the 3D structure of the nitroaromatic sulfonamide using a molecular modeling software.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12] This step finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

From the optimized structure, calculate the energies of the HOMO and LUMO.

-

Calculate the electron affinity by finding the energy difference between the neutral molecule and its radical anion.

-

Diagram: Computational Workflow for DFT Analysis

Caption: A typical workflow for DFT calculations of electronic properties.

Structure-Property Relationships and Implications for Drug Design

The electronic properties of nitroaromatic sulfonamides are highly tunable through synthetic modifications. Understanding the structure-property relationships is crucial for rational drug design.

-

Effect of Substituents: The addition of electron-withdrawing or electron-donating groups to the aromatic ring can significantly alter the redox potential and electron affinity. For instance, adding further electron-withdrawing groups will generally lower the LUMO energy, making the compound easier to reduce.

-

Positional Isomerism: The relative positions of the nitro and sulfonamide groups, as well as other substituents, can have a profound impact on the electronic properties due to differences in resonance and inductive effects.

The biological activity of many nitroaromatic drugs is directly linked to their one-electron reduction potential.[19] A more positive reduction potential generally leads to easier bioactivation. However, this can also increase the likelihood of off-target effects and toxicity. Therefore, a key challenge in drug development is to fine-tune the electronic properties to achieve selective toxicity towards the target pathogen or cancer cells while minimizing harm to the host.

Data Summary

The following table provides a hypothetical example of how quantitative data on the electronic properties of a series of nitroaromatic sulfonamides could be presented.

| Compound | Substituent (R) | Reduction Potential (Epc vs. Ag/AgCl) | λmax (nm) | LUMO Energy (eV) |

| 1 | -H | -0.85 V | 265 | -2.5 |

| 2 | -CH3 | -0.88 V | 268 | -2.4 |

| 3 | -Cl | -0.81 V | 272 | -2.7 |

| 4 | -NO2 | -0.65 V | 285 | -3.1 |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Conclusion

The electronic properties of nitroaromatic sulfonamides are the cornerstone of their biological activity. A comprehensive understanding of these properties, gained through a synergistic combination of experimental techniques and computational modeling, is essential for the development of new and improved therapeutic agents. By carefully modulating the electronic landscape of these molecules, researchers can strive to create drugs with enhanced efficacy and a more favorable safety profile. This guide has provided a framework for approaching the study of these complex and important molecules, with the ultimate goal of advancing their application in medicine.

References

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Zuman, P. (2001). Typical cyclic voltammogram of nitroaromatic compounds in different media. ResearchGate. [Link]

-

NEWARE. (2024). A Comprehensive Guide to Cyclic Voltammetry (CV). NEWARE. [Link]

-

França, R. R. F., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Sztandera, K., Gorityala, B. K., & Giles, G. I. (2020). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 25(23), 5648. [Link]

-

Tijjani, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. [Link]

-

França, R. R. F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

Kühn, L. T., et al. (2020). Redox potentials of various nitroaromatic compounds. ResearchGate. [Link]

-

Nemeikaitė-Čėnienė, A., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(6), 869. [Link]

-

Blasi, R., & Spina, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(12), 2023-2043. [Link]

-

ResearchGate. (n.d.). UV spectrum scans of sulfonamides. ResearchGate. [Link]

-

Wang, L., et al. (2019). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 84(15), 9669-9676. [Link]

-

Boechat, N., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(1), 2-23. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1632. [Link]

-

Liu, X., et al. (2022). A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries. Proceedings of the National Academy of Sciences, 119(6), e2116682119. [Link]

-

Karkihalli, V., et al. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Materials Today: Proceedings, 59, 10-19. [Link]

-

Bertolasi, V., et al. (1993). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 214(1-2), 187-193. [Link]

-

ResearchGate. (n.d.). A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries. ResearchGate. [Link]

-

Asghar, M. N., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 27(11), 4065-4069. [Link]

-

Tocher, J. H., & Edwards, D. I. (1992). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. Biochemical Pharmacology, 44(11), 2225-2231. [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms recorded for five nitro aromatic species. ResearchGate. [Link]

-

Engineered Science Publisher. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science. [Link]

-

Nemeikaitė-Čėnienė, A., et al. (2022). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Antioxidants, 11(10), 2033. [Link]

-

Willoughby, P. H., & Tratnyek, P. G. (2010). Reduction Rate Constants for Nitroaromatic Compounds Estimated from Adiabatic Electron Affinities. Environmental Science & Technology, 44(20), 7830-7836. [Link]

-

ResearchGate. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. [Link]

-

ChemistryViews. (2022). Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. ChemistryViews. [Link]

-

Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

-

ResearchGate. (2021). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. [Link]

-

Encyclopedia MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

-

ResearchGate. (2010). Reduction Rate Constants for Nitroaromatic Compounds Estimated from Adiabatic Electron Affinities. ResearchGate. [Link]

-

ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2015). (PDF) Effect of Sulfonamides on the Electrophysical Properties of Bacterial Cells. ResearchGate. [Link]

-

National Institutes of Health. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. National Institutes of Health. [Link]

-

PubMed. (2025). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. PubMed. [Link]

-

Sci-Hub. (n.d.). Experimental and DFT/TD-DFT computational investigations of the solvent effect on the spectral properties of nitro substituted. Sci-Hub. [Link]

-

ResearchGate. (n.d.). (a) UV–Vis spectra of sulfonamide during photocatalytic degradation... ResearchGate. [Link]

-

ResearchGate. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. ResearchGate. [Link]

-

Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Electron affinity (data page). Wikipedia. [Link]

-

International Journal Of Pharma Research and Health Sciences. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. [Link]

-

Chemistry LibreTexts. (2023). Electron Affinity. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2017). Electron Affinity Trend, Basic Introduction, Chemistry. YouTube. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. A Comprehensive Guide to Cyclic Voltammetry(CV) [neware.net]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Antimicrobial Activity Screening of Nitro-Substituted Heterocycles

Introduction: The Double-Edged Sword of Nitro-Heterocycles in Drug Discovery

Nitro-substituted heterocyclic compounds represent a class of molecules with profound and enduring impact in the field of antimicrobial chemotherapy. From the anti-tubercular agent nitrofurantoin to the anti-protozoal metronidazole, the nitro group is a powerful pharmacophore that confers potent activity against a wide spectrum of pathogens.[1][2] The efficacy of these compounds is intrinsically linked to their unique mechanism of action. They typically function as prodrugs, which are selectively activated within the microbial cell.[1][3] This activation occurs via enzymatic reduction of the nitro group by microbial nitroreductases, a process that generates cytotoxic reactive nitrogen species, including free radicals and other intermediates that damage microbial DNA, proteins, and other critical cellular components.[1][2]

This bio-reductive activation is a key reason for their selective toxicity against many anaerobic bacteria and protozoa, which possess efficient nitroreductase systems.[3] However, this same reactivity presents challenges. The nitro group can be a "toxicophore," associated with potential mutagenicity and genotoxicity if not carefully managed within the molecular scaffold.[4] Therefore, screening nitro-substituted heterocycles requires a robust, multi-tiered approach that not only identifies potent antimicrobial activity but also lays the groundwork for assessing selective toxicity.

This guide provides a structured workflow, detailed protocols, and field-proven insights for researchers engaged in the discovery and development of novel nitro-heterocyclic antimicrobial agents. It emphasizes the causality behind experimental choices to ensure the generation of reliable, reproducible, and meaningful data.

Section 1: Guiding Principles & Strategic Workflow

The screening process is a funnel, designed to efficiently identify promising lead compounds from a larger library. It begins with broad, qualitative assays and progresses to more precise, quantitative methods for the most active candidates. Adherence to standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring data consistency and comparability.[5][6][7]

The Screening Funnel: From Primary Hits to Lead Candidates

A logical progression of experiments is crucial for efficient resource allocation. The workflow ensures that only the most promising compounds advance to more complex and resource-intensive assays.

Caption: High-level workflow for screening nitro-heterocyclic compounds.

The Crucial Role of Controls: A Self-Validating System